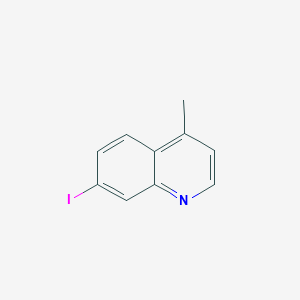
7-Iodo-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-4-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring The addition of an iodine atom at the 7th position and a methyl group at the 4th position of the quinoline ring gives rise to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-4-methylquinoline can be achieved through several methods. One common approach involves the iodination of 4-methylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce various functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium cyanide can be used as nucleophiles.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 7-azido-4-methylquinoline or 7-cyano-4-methylquinoline can be formed.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
Scientific Research Applications
7-Iodo-4-methylquinoline has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a fluorescent probe in biological assays.
Mechanism of Action
The mechanism of action of 7-Iodo-4-methylquinoline depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The iodine atom can enhance the compound’s binding affinity to the target enzyme through halogen bonding interactions. Additionally, the compound may interfere with cellular pathways by modulating the activity of specific proteins or receptors .
Comparison with Similar Compounds
4-Methylquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Chloro-4-methylquinoline: Similar structure but with a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
7-Bromo-4-methylquinoline: Contains a bromine atom, which has different electronic and steric properties compared to iodine.
Uniqueness: 7-Iodo-4-methylquinoline is unique due to the presence of the iodine atom, which can participate in halogen bonding and enhance the compound’s reactivity in cross-coupling reactions.
Properties
CAS No. |
144147-02-4 |
|---|---|
Molecular Formula |
C10H8IN |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
7-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3 |
InChI Key |
YKPGFNYCFNFOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















